2,5-Bis(trifluoromethyl)benzenesulfonyl chloride
Description
2,5-Bis(trifluoromethyl)benzenesulfonyl chloride (CAS 351003-22-0) is a fluorinated aromatic sulfonyl chloride characterized by two trifluoromethyl (-CF₃) groups at the 2- and 5-positions of the benzene ring and a sulfonyl chloride (-SO₂Cl) functional group at position 1. This compound is a key intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives, which are widely used in pharmaceuticals, agrochemicals, and catalysis . Its strong electron-withdrawing substituents enhance the reactivity of the sulfonyl chloride group, making it highly effective in nucleophilic substitution reactions. The compound typically appears as a colorless to pale yellow solid or liquid and requires careful handling due to its corrosive nature .
Properties
IUPAC Name |
2,5-bis(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF6O2S/c9-18(16,17)6-3-4(7(10,11)12)1-2-5(6)8(13,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEJLLXSUGLEDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380834 | |
| Record name | 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-22-0 | |
| Record name | 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride typically involves the chlorosulfonation of 2,5-Bis(trifluoromethyl)benzene. This reaction is carried out using chlorosulfonic acid (HSO₃Cl) as the sulfonating agent. The reaction conditions usually include:
- Temperature: 0-5°C
- Solvent: Dichloromethane (CH₂Cl₂)
- Reaction Time: 2-3 hours
The reaction proceeds as follows:
(CF3)2C6H4+HSO3Cl→(CF3)2C6H3SO2Cl+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(trifluoromethyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: It can be oxidized to sulfonic acid derivatives using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is used as the reducing agent.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols or thiols.
Sulfonic Acids: Formed by oxidation.
Scientific Research Applications
Synthetic Routes
The synthesis of 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride typically involves the chlorosulfonation of 2,5-Bis(trifluoromethyl)benzene using chlorosulfonic acid as the sulfonating agent. The reaction conditions generally include:
- Temperature: 0-5°C
- Solvent: Dichloromethane (CH₂Cl₂)
- Reaction Time: 2-3 hours
The reaction can be summarized as follows:
Chemical Reactivity
The sulfonyl chloride group in this compound exhibits high reactivity towards nucleophiles, leading to various chemical reactions such as:
- Nucleophilic Substitution: Formation of sulfonamide or sulfonate derivatives.
- Reduction: Conversion to sulfonyl hydride using reducing agents like lithium aluminum hydride.
- Oxidation: Transformation into sulfonic acid derivatives using strong oxidizing agents.
Organic Synthesis
This compound is widely used as a reagent in organic synthesis due to its electrophilic nature. It facilitates the modification of various organic compounds, which is essential for developing new materials and pharmaceuticals.
Biological Research
This compound has gained attention in biological research for its ability to modify biomolecules and potential applications in drug development. Key areas of application include:
Modification of Biomolecules:
- It serves as a reagent for modifying peptides and proteins, aiding in studies on their structure and function.
Pharmaceutical Development:
- Investigated as a building block for drug molecules, particularly those with enhanced efficacy against specific biological targets.
Enzyme Inhibition Studies
In vitro studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been effective in inhibiting certain proteases by covalently modifying active site residues, thereby decreasing enzymatic activity.
Antitumor Activity
Preliminary studies indicate that derivatives of this compound exhibit antitumor properties. Testing against various cancer cell lines has shown promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism appears to involve disruption of key signaling pathways essential for cancer cell survival.
Mechanism of Action
The mechanism of action of 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group readily reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. The trifluoromethyl groups enhance the electrophilicity of the sulfonyl chloride, making it a highly reactive compound. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Table 1: Substituent Positions and Functional Groups
| Compound Name | CAS Number | Substituent Positions | Functional Group | Key Structural Features |
|---|---|---|---|---|
| This compound | 351003-22-0 | 2,5-CF₃; 1-SO₂Cl | Sulfonyl chloride | Electron-deficient aromatic ring |
| 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride | 39234-86-1 | 3,5-CF₃; 1-SO₂Cl | Sulfonyl chloride | Symmetric substitution pattern |
| 4-(Trifluoromethyl)benzenesulfonyl chloride | Not specified | 4-CF₃; 1-SO₂Cl | Sulfonyl chloride | Mono-CF₃ substitution |
| 3,5-Bis(trifluoromethyl)benzoyl chloride | 785-56-8 | 3,5-CF₃; 1-COCl | Acyl chloride | Electron-withdrawing acyl group |
| 2,5-Difluoro-4-methylbenzenesulfonyl chloride | 1394040-05-1 | 2,5-F; 4-CH₃; 1-SO₂Cl | Sulfonyl chloride | Mixed halogen/alkyl substitution |
- Substituent Effects: The 2,5-bis(trifluoromethyl) substitution pattern creates a sterically hindered and highly electron-deficient aromatic ring compared to mono-CF₃ or symmetric 3,5-CF₃ analogs. This increases electrophilicity at the sulfonyl chloride group, accelerating reactions with nucleophiles like amines or alcohols . In contrast, 3,5-bis(trifluoromethyl)benzenesulfonyl chloride (CAS 39234-86-1) has a symmetric structure, which may favor crystalline packing in ligand synthesis (e.g., in N,N’-(1,2-phenylene)bis-sulfonamide ligands for catalysis) .
Table 2: Reactivity and Use Cases
- Reactivity: The sulfonyl chloride group in 2,5-bis(trifluoromethyl) derivatives reacts faster with amines (e.g., pyridin-2-amine derivatives) than mono-CF₃ analogs due to enhanced electrophilicity . In contrast, acyl chlorides like 3,5-bis(trifluoromethyl)benzoyl chloride (CAS 785-56-8) exhibit lower thermal stability, with a boiling point of 65–67°C at 12 mmHg, compared to sulfonyl chlorides, which generally have higher boiling points .
Table 3: Hazard Profiles
| Compound Name | Signal Word | Hazard Statements | Packing Group | UN Number |
|---|---|---|---|---|
| This compound | Warning | H314 (skin corrosion), H318 (eye damage) | III | UN3261 |
| 3-Chloro-5-(trifluoromethyl)benzoyl chloride | No data | Not classified | Not specified | N/A |
| 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride | Not reported | Not reported | Not specified | N/A |
- Safety Notes: this compound requires stringent precautions (e.g., PPE, ventilation) due to its corrosive nature . In contrast, 3-chloro-5-(trifluoromethyl)benzoyl chloride (CAS 886496-83-9) lacks comprehensive GHS classification data, suggesting lower acute hazards .
Biological Activity
2,5-Bis(trifluoromethyl)benzenesulfonyl chloride (C8H3ClF6O2S) is a sulfonyl chloride compound notable for its unique electronic properties due to the presence of two trifluoromethyl groups at the 2 and 5 positions of the benzene ring. This molecular structure enhances its reactivity and potential biological applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves chlorosulfonation of 2,5-Bis(trifluoromethyl)benzene using chlorosulfonic acid as the sulfonating agent. The reaction conditions generally include:
- Temperature: 0-5°C
- Solvent: Dichloromethane (CH₂Cl₂)
- Reaction Time: 2-3 hours
The reaction can be summarized as follows:
This compound exhibits a melting point range of 59-63 °C and is characterized by its high reactivity due to the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles .
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The trifluoromethyl groups enhance lipophilicity, allowing the compound to penetrate cellular membranes and interact with hydrophobic regions of proteins and enzymes. This interaction can modulate enzymatic activity and influence various cellular processes.
Applications in Biological Research
Research indicates that this compound is utilized in several areas:
- Modification of Biomolecules: It serves as a reagent for modifying peptides and proteins, facilitating studies on their structure and function.
- Pharmaceutical Development: Investigated as a potential building block for drug molecules, particularly in synthesizing pharmaceuticals with enhanced efficacy .
Case Studies
-
Enzyme Inhibition Studies
In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to effectively inhibit certain proteases by covalently modifying active site residues, leading to decreased enzymatic activity . -
Antitumor Activity
Preliminary studies suggest that derivatives of this compound exhibit antitumor properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism appears to involve disruption of key signaling pathways essential for cancer cell survival .
Comparative Analysis
A comparison with similar compounds highlights the unique properties of this compound:
| Compound Name | Position of Trifluoromethyl Groups | Unique Properties |
|---|---|---|
| 2,4-Bis(trifluoromethyl)benzenesulfonyl chloride | 2 and 4 | Less electrophilic than 2,5 variant |
| 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride | 3 and 5 | Similar reactivity but different biological targets |
| 2,6-Dichlorobenzenesulfonyl chloride | N/A | Lacks trifluoromethyl groups; less lipophilic |
The presence of two trifluoromethyl groups at the specific positions significantly enhances the compound's electrophilicity and biological activity compared to its analogs.
Q & A
Basic Questions
Q. What are the primary safety considerations when handling 2,5-bis(trifluoromethyl)benzenesulfonyl chloride in laboratory settings?
- Answer : This compound is highly reactive and poses risks of skin/eye irritation and respiratory toxicity. Key precautions include:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .
- Storage : Keep in airtight containers under inert gas (e.g., N₂) at room temperature, away from moisture and heat sources .
Q. What synthetic applications does this compound have in organic chemistry?
- Answer : It is primarily used as a sulfonating agent to introduce sulfonyl groups into target molecules. Key applications include:
- Sulfonamide Synthesis : React with amines to form sulfonamides, a common motif in pharmaceuticals.
- Thiol Preparation : Analogous to its 3,5-isomer, it can act as a sulfonylating agent in thiol synthesis under mild conditions (e.g., with reducing agents like NaBH₄) .
- Activation of Alcohols : Convert alcohols to sulfonate esters for nucleophilic substitution reactions.
Q. How can researchers confirm the structural integrity of this compound after synthesis or procurement?
- Answer : Use a combination of spectroscopic and analytical methods:
- ¹H/¹⁹F NMR : Identify characteristic peaks for trifluoromethyl groups (δ ~ -60 ppm in ¹⁹F NMR) and aromatic protons.
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M]⁺ at m/z 324.65) and fragmentation patterns.
- Elemental Analysis : Validate C, H, F, and S content against theoretical values.
- Purity Assessment : Quantitative ¹⁹F NMR using certified reference materials (CRMs) ensures accuracy .
Advanced Research Questions
Q. What experimental strategies can mitigate side reactions when using this compound in moisture-sensitive reactions?
- Answer : Side reactions (e.g., hydrolysis to sulfonic acids) can be minimized by:
- Anhydrous Conditions : Use rigorously dried solvents (e.g., THF, CH₂Cl₂) and molecular sieves.
- Inert Atmosphere : Conduct reactions under N₂/Ar with Schlenk-line techniques.
- Controlled Stoichiometry : Add the reagent dropwise to avoid local excess, which promotes hydrolysis.
- Low Temperatures : Perform reactions at 0–5°C to slow down decomposition .
Q. How does the electron-withdrawing effect of trifluoromethyl groups influence the reactivity of this compound compared to other sulfonyl chlorides?
- Answer : The meta-trifluoromethyl groups enhance electrophilicity at the sulfur center due to their strong electron-withdrawing nature. This results in:
- Increased Reactivity : Faster nucleophilic substitution compared to non-fluorinated analogs (e.g., benzenesulfonyl chloride).
- Steric Effects : The 2,5-substitution pattern may hinder access to the sulfur center, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity.
- Comparative Data : For example, 3,5-bis(trifluoromethyl)benzoyl chloride has a boiling point of 65–67°C (12 mmHg), indicating volatility that may influence reaction design .
Q. What analytical methods are recommended for quantifying this compound in complex reaction mixtures?
- Answer :
Q. How can researchers resolve contradictions in reaction yields when using this compound in multi-step syntheses?
- Answer : Yield discrepancies often arise from competing hydrolysis or incomplete activation. Strategies include:
- Kinetic Profiling : Use in-situ FTIR or Raman spectroscopy to track intermediate formation.
- Byproduct Analysis : Identify sulfonic acids (via LC-MS) and optimize reaction time/temperature.
- Computational Modeling : DFT calculations can predict activation barriers for sulfonylation steps, guiding solvent/ catalyst selection.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
